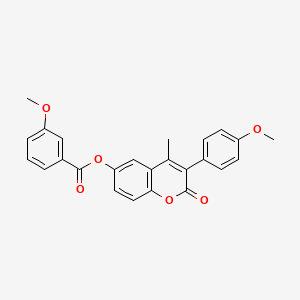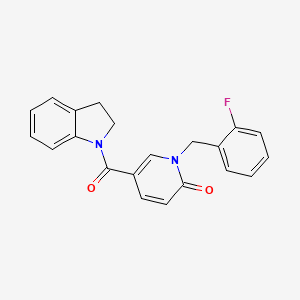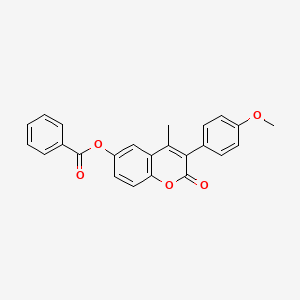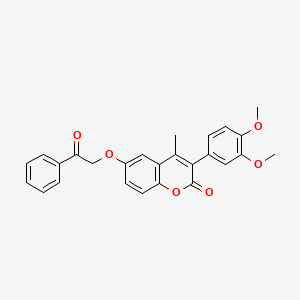![molecular formula C17H13FN6O2S3 B11253797 3-[3-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11253797.png)
3-[3-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a small molecule with the systematic name 3-[3-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide .
- It belongs to the class of organic compounds known as diarylthioethers . These compounds contain a thioether group substituted by two aryl groups.
- The molecular formula is C₁₉H₁₅FN₆OS₃ .
- Unfortunately, specific information about its origin or natural occurrence is not readily available.
Vorbereitungsmethoden
- The synthetic routes and reaction conditions for this compound are not widely documented. it likely involves the combination of various heterocyclic building blocks.
- Industrial production methods may involve multistep organic synthesis, starting from commercially available precursors.
Analyse Chemischer Reaktionen
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type and functional groups present.
- Major products formed would vary based on the reaction pathway.
Wissenschaftliche Forschungsanwendungen
- Research applications span several fields:
Medicine: Investigating its potential as a drug candidate due to its structural features.
Chemistry: Studying its reactivity and interactions with other molecules.
Biology: Exploring its effects on cellular processes.
Industry: Assessing its use in materials science or catalysis.
Wirkmechanismus
- Unfortunately, detailed information on the mechanism of action is scarce.
- It likely interacts with specific molecular targets, possibly involving enzymes or receptors.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- While I couldn’t find direct analogs, similar compounds include:
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Eigenschaften
Molekularformel |
C17H13FN6O2S3 |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
3-[3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H13FN6O2S3/c18-11-3-1-10(2-4-11)12-7-27-17(20-12)28-8-13-21-15(26-24-13)6-5-14(25)22-16-23-19-9-29-16/h1-4,7,9H,5-6,8H2,(H,22,23,25) |
InChI-Schlüssel |
GFHUPAJJAXZVPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSC(=N2)SCC3=NOC(=N3)CCC(=O)NC4=NN=CS4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(propan-2-yl)phenyl]-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole](/img/structure/B11253722.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11253735.png)
![4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine](/img/structure/B11253740.png)
![4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B11253744.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethoxybenzamide](/img/structure/B11253752.png)


![3-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253767.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253773.png)


![N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11253800.png)

